molecular formula C13H9BrOS B501930 (E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 69837-05-4

(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No. B501930
CAS RN: 69837-05-4
M. Wt: 293.18g/mol
InChI Key: JHQWQTOIPPOTAQ-BQYQJAHWSA-N
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Description

(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one and its derivatives have been synthesized and characterized, revealing insights into their structural properties. The synthesis involves the reaction of thiophene-3-carbaldehyde with acetophenone derivatives, yielding chalcones with varying substituents at the para position of the phenyl ring. These compounds exhibit differing degrees of planarity and molecular packing, influenced by the nature of the substituent. The structural analysis has been conducted through crystallography, revealing the molecular and crystal structures, and demonstrating the compound's potential for further chemical and physical investigations (Quoc et al., 2019).

Quantum Chemical Investigations

Quantum chemical studies have been conducted on (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, providing insights into its structural and spectral properties. These investigations include vibrational assignments, NMR chemical shift values, and non-linear optical (NLO) effects, contributing to a deeper understanding of the compound's electronic structure and potential applications in materials science (Thanigaimani et al., 2015).

Optical and Charge Transport Properties

Research on chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, has highlighted their promising optoelectronic and charge transport properties. These compounds exhibit significant nonlinear optical (NLO) properties and thermal stability, suggesting their utility in semiconductor devices and organic electronics. The studies provide a comparative analysis of experimental and theoretical properties, enhancing our understanding of their functionality in technological applications (Shkir et al., 2019).

Corrosion Inhibition

This compound derivatives have also been studied for their corrosion inhibition properties. These compounds demonstrate significant efficacy as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency correlates with the concentration of the inhibitor, suggesting their potential for industrial applications in corrosion protection (Daoud et al., 2014).

Photoluminescence and Optical Limiting

The synthesis and characterization of novel thiophene derivatives, including this compound, have been explored for their photoluminescence properties. These studies reveal the compounds' potential for solid-state emission and optical limiting applications, underlining their importance in the development of new materials for photonic and optoelectronic devices (Xu et al., 2012).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQWQTOIPPOTAQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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